molecular formula C18H18ClN5O B2394302 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-50-6

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2394302
CAS RN: 899736-50-6
M. Wt: 355.83
InChI Key: RZQSOVMSEXLPFG-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are essential for the growth and survival of microorganisms and cancer cells. This compound has been found to specifically target DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have both biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial and fungal strains by disrupting their DNA replication and transcription. Additionally, this compound has been found to induce apoptosis in cancer cells by activating specific pathways that lead to cell death.

Advantages and Limitations for Lab Experiments

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. This compound is easy to synthesize using the optimized method, and it has been found to be stable under various conditions. Additionally, this compound has been found to have low cytotoxicity, which makes it suitable for in vitro and in vivo studies. However, the limitations of this compound include its limited solubility in water and its potential interactions with other compounds.

Future Directions

There are several potential future directions for the research related to 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, this compound can be modified to improve its solubility and reduce its potential interactions with other compounds. Furthermore, this compound can be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several potential future directions for the research related to this compound, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-chlorobenzyl isocyanate and 3-ethylphenyl hydrazine hydrochloride in the presence of triethylamine. The reaction mixture is then refluxed for several hours to obtain the desired product in good yield. This method has been optimized for the synthesis of this compound and has been used in various studies.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have antimicrobial, antifungal, and antitumor properties. It has been tested against various bacterial and fungal strains and has shown promising results. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQSOVMSEXLPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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